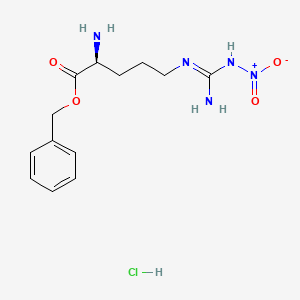

H-Arg(NO2)-Obzl.HCl

Description

Significance of Orthogonal Protection Strategies in Complex Peptide Assembly

Orthogonal protection strategies are fundamental to the successful synthesis of complex peptides. Orthogonality refers to the ability to selectively remove one protecting group in the presence of others, using distinct chemical conditions ub.edujocpr.comfiveable.me. This principle allows chemists to deprotect specific functional groups in a controlled, sequential manner, enabling the stepwise elongation of peptide chains without unintended reactions or modifications ub.edubiosynth.com. For instance, the widely adopted Fmoc (9-fluorenylmethoxycarbonyl) strategy for Nα-protection is orthogonal to acid-labile side-chain protecting groups (like tert-butyl derivatives), as Fmoc is removed by mild bases (e.g., piperidine) while side-chain groups are cleaved by strong acids (e.g., trifluoroacetic acid) during the final cleavage step biosynth.comacs.orgsigmaaldrich.com. This selective deprotection is crucial for assembling peptides with multiple reactive sites and for performing site-specific modifications.

Role of Nω-Nitroarginine Derivatives in Contemporary Peptide Chemistry

Arginine's guanidino side chain requires protection to prevent undesirable reactions, such as δ-lactam formation, and to improve solubility in common peptide synthesis solvents nih.govmdpi.com. Among the various protecting groups developed for arginine's Nω position, the nitro (NO2) group has found a specific niche nih.govmdpi.compeptide.comekb.egwiley-vch.de. Nω-nitroarginine derivatives are valuable because the nitro group is known to effectively suppress the formation of the problematic δ-lactam, a common side reaction that can occur during the incorporation of arginine residues, especially in solid-phase peptide synthesis (SPPS) nih.govmdpi.comresearchgate.net.

The nitro group offers good stability in solution and during standard coupling procedures nih.govmdpi.comresearchgate.net. Its removal can be achieved under relatively mild reductive conditions, typically using stannous chloride (SnCl2) in mild acidic media, or via hydrogeolysis peptide.com. This characteristic makes it a useful option for preparing protected peptide fragments intended for further coupling reactions, where orthogonal cleavage might be desired peptide.com. While groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) are more widely used, the NO2 group provides a distinct set of advantages, particularly in mitigating specific side reactions associated with arginine incorporation nih.govmdpi.com.

Contextualization of H-Arg(NO2)-Obzl.HCl within Protected Amino Acid Building Blocks

This compound is the hydrochloride salt of Nω-nitro-L-arginine benzyl (B1604629) ester. In this compound, the nitro (NO2) group serves as the side-chain protecting group for the arginine guanidino moiety, while the benzyl ester (Obzl) protects the C-terminal carboxyl group . The "H-" prefix denotes the presence of a free N-terminus, indicating that this molecule is ready for coupling to a growing peptide chain or a solid support.

As a protected amino acid building block, this compound is employed in various peptide synthesis methodologies. Its utility is demonstrated in solution-phase synthesis, such as in the preparation of glycosylated peptides, where it has been used in conjunction with other protected amino acids . Furthermore, Nω-nitroarginine derivatives, including those esterified with benzyl groups, are recognized for their role in biochemical research, particularly as inhibitors of nitric oxide synthase (NOS) nih.govwikipedia.org. This dual utility—as a synthetic building block and a biochemical probe—highlights the importance of such specifically protected amino acid derivatives in advancing peptide science. The benzyl ester, being acid-labile, is typically removed by strong acids like hydrogen fluoride (B91410) (HF) or through catalytic hydrogenation, offering another layer of strategic protection that can be managed orthogonally to other protecting groups acs.orgpeptide.comgoogle.com.

Table 1: Common Arginine Side-Chain Protection Strategies in Peptide Synthesis

| Protecting Group (Nω) | Associated Nα Protection | Typical Removal Conditions | Key Advantages | Potential Drawbacks |

| Nitro (NO2) | Boc, Fmoc | SnCl2/mild acid; Hydrogeolysis; 2-MeTHF/55°C; Sonochemistry | Prevents δ-lactam formation; Stable in solution. | Less common than Pbf/Pmc; Removal requires specific reductive conditions. |

| Tosyl (Tos) | Boc | HF cleavage | Established for Boc chemistry. | Can be labile to strong acids; Potential for side reactions during cleavage. |

| Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | Fmoc | TFA (standard cleavage cocktail) | Widely used in Fmoc SPPS; Good stability; Relatively easy cleavage. | High cost of synthesis; Can sometimes lead to side reactions or incomplete removal. |

| Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) | Fmoc | TFA (standard cleavage cocktail) | More labile than Mtr. | Less labile than Pbf; Can also lead to side reactions. |

| Mtr (4-Methoxy-2,3,6-trimethylbenzenesulfonyl) | Boc | HF cleavage | Stable to TFA. | Less labile than Pbf/Pmc; Requires strong acid for removal. |

Note: The benzyl ester (Obzl) in this compound refers to the protection of the C-terminal carboxyl group, not the arginine side chain itself. It is typically removed by strong acid or hydrogenation.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C13H20ClN5O4 |

|---|---|

Molecular Weight |

345.78 g/mol |

IUPAC Name |

benzyl (2S)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate;hydrochloride |

InChI |

InChI=1S/C13H19N5O4.ClH/c14-11(7-4-8-16-13(15)17-18(20)21)12(19)22-9-10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9,14H2,(H3,15,16,17);1H/t11-;/m0./s1 |

InChI Key |

HTVMJKKRASKXRT-MERQFXBCSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CCCN=C(N)N[N+](=O)[O-])N.Cl |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CCCN=C(N)N[N+](=O)[O-])N.Cl |

Origin of Product |

United States |

Application of H Arg No2 Obzl.hcl in Advanced Peptide Synthesis Strategies

Integration in Solution-Phase Peptide Synthesis Methodologies

Solution-phase peptide synthesis (SPPS) offers flexibility in purification and the ability to synthesize larger peptides or peptide fragments that can be subsequently coupled. H-Arg(NO2)-Obzl.HCl, or its related protected forms like Boc-Arg(NO₂)-OH and H-Arg(NO₂)-Gly-OBzl·HCl, are frequently employed in these methodologies.

Fragment Condensation Approaches Utilizing this compound

Fragment condensation involves the synthesis of smaller peptide fragments, which are then coupled together to form the final peptide. This approach is particularly useful for synthesizing long or complex peptides, as it allows for purification of intermediates. H-Arg(NO₂)-Obzl.HCl, or fragments containing the Arg(NO₂)-Obzl moiety, can be utilized in these strategies. For instance, in the synthesis of peptides like BPIa derivatives, fragments such as H-Arg(NO₂)-Gly-OBzl·HCl were condensed with other peptide segments using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) oup.com. Similarly, in the synthesis of gosereline and busereline, fragments incorporating the Arg(NO₂) residue, such as H-Arg(NO₂)-Pro-AzGly or H-Arg(NO₂)-Pro-NH-CH₂CH₃, have been employed in solution-phase fragment condensation strategies google.comgoogle.comgoogle.com. The stability of the NO₂ group during fragment coupling is crucial, as it remains intact until the final deprotection steps.

Sequential Elongation Techniques

In sequential elongation, amino acids are added one by one to the growing peptide chain. H-Arg(NO₂)-Obzl.HCl, or its N-protected derivatives, can be incorporated into the sequence using standard peptide coupling reagents. For example, in the synthesis of Angiotensin II, Boc-Arg(NO₂)-OH was sequentially coupled using 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) hydrochloride (WSCD·HCl) oup.com. Similarly, Boc-protected arginine derivatives have been used in stepwise synthesis of other peptides, where the Boc group is removed by acidolysis (e.g., HCl in dioxane) before the next amino acid is coupled, often using reagents like isobutyl chloroformate (IBCF) in the presence of N-methyl morpholine (B109124) (NMM) and HOBt imist.ma. The benzyl (B1604629) ester at the C-terminus of H-Arg(NO₂)-Obzl.HCl allows for subsequent elongation or final deprotection.

Implementation in Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-phase peptide synthesis (SPPS) has revolutionized peptide chemistry by anchoring the growing peptide chain to an insoluble resin support, simplifying purification and enabling automation. H-Arg(NO₂)-Obzl.HCl and related derivatives are widely used in SPPS.

Coupling Efficiency and Reaction Kinetics in Solid-Phase Formats

The nitro group (NO₂) on arginine is a well-established protecting group in SPPS due to its stability and effectiveness in preventing side reactions like δ-lactam formation, which can occur with unprotected or less effectively protected arginine residues during coupling researchgate.netsemanticscholar.org. This stability is crucial as it withstands the repeated cycles of Nα-deprotection (e.g., using piperidine (B6355638) for Fmoc chemistry or TFA for Boc chemistry) without premature cleavage. The NO₂ group itself is typically removed under specific reductive conditions, such as using tin(II) chloride (SnCl₂) in mild acidic media, or via catalytic hydrogenation, often as a final deprotection step researchgate.netsemanticscholar.orgpeptide.comuwec.edu. The benzyl ester (Obzl) is also stable to many common SPPS reagents and is typically removed along with other side-chain protecting groups via strong acidolysis (e.g., HF) or hydrogenolysis peptide.comekb.eg. While specific quantitative coupling efficiency data for H-Arg(NO₂)-Obzl.HCl in SPPS are not detailed in all sources, the widespread use of Arg(NO₂) in successful SPPS protocols underscores its reliable performance in coupling reactions researchgate.netsemanticscholar.org.

Strategic Placement of this compound within Peptide Sequences

The strategic placement of H-Arg(NO₂)-Obzl.HCl or its derivatives in SPPS is influenced by the stability of the NO₂ protecting group. Its robustness makes it suitable for incorporation early in the synthesis of long peptides, or in sequences where multiple cycles of deprotection and coupling are required. The NO₂ group's stability to acidic conditions used for Boc removal means it can be incorporated into Boc-based SPPS strategies. In Fmoc-based SPPS, while Arg(Pbf) or Arg(Mtr) are more common due to their compatibility with piperidine deprotection and TFA cleavage, Arg(NO₂) can still be employed, with its removal requiring specific post-cleavage conditions or carefully chosen cleavage cocktails. Its resistance to racemization during coupling also contributes to its strategic value.

Case Studies in Complex Peptide Construction Utilizing this compound

The utility of H-Arg(NO₂)-Obzl.HCl and related Arg(NO₂) derivatives is evident in the synthesis of several complex peptides.

Angiotensin II Synthesis: The synthesis of Angiotensin II, a biologically active octapeptide, has been achieved using Boc-Arg(NO₂)-OH as a building block in solution-phase sequential elongation, demonstrating the successful incorporation of this protected arginine oup.com.

Goserelin and Buserelin Synthesis: These decapeptide analogues of GnRH are synthesized using fragment condensation in solution phase, where fragments containing the Arg(NO₂) moiety are crucial intermediates google.comgoogle.comgoogle.com.

BPIa Derivatives: Studies on bitter taste peptides have utilized H-Arg(NO₂)-Gly-OBzl·HCl in the synthesis of Gly-Gly-BPIa and related analogues through solution-phase fragment condensation oup.com.

These examples highlight the versatility of H-Arg(NO₂)-Obzl.HCl in constructing peptides with varying lengths and complexities, employing both solution-phase and solid-phase techniques.

Synthesis of Arginine-Rich Peptide Sequences

The synthesis of peptides containing multiple arginine residues, often referred to as arginine-rich sequences, demands meticulous protection strategies to prevent side reactions and ensure high yields and purity. The Nω-nitro group serves as an effective protecting group for the arginine guanidino function. Its key advantage lies in its stability under typical peptide coupling conditions and its ability to prevent the formation of the problematic δ-lactam, which is a common side reaction during the activation and coupling of arginine residues researchgate.net.

The nitro group is generally removed via reduction, commonly through catalytic hydrogenation (e.g., using Pd/C) or chemical reduction methods such as using stannous chloride (SnCl2) in mild acidic conditions researchgate.netekb.egspbu.runih.gov. This deprotection step can often be performed while the peptide is still anchored to a solid support in solid-phase peptide synthesis (SPPS) or in solution. The benzyl ester (OBzl) at the C-terminus is a versatile protecting group, frequently employed in both solution-phase and solid-phase synthesis. It is typically cleaved by hydrogenolysis, which can sometimes be performed concurrently with the removal of other benzyl-based protecting groups, or by acidolysis ekb.eguoa.gruoa.gr.

The combination of Nω-nitro and C-terminal benzyl ester protection in this compound provides a stable and reliable building block for the sequential assembly of peptides with multiple arginine residues. This strategy ensures that the guanidino group remains inert during chain elongation, thereby minimizing epimerization and side product formation, which are critical for obtaining high-quality arginine-rich peptides.

Table 1: Efficiency in Arginine-Rich Peptide Synthesis

| Peptide Type/Step | Protecting Groups Used (Example) | Yield | Source |

| Octapeptide (overall synthesis) | Nitroarginine (B1678959), Benzyl Histidine | 56% | sci-hub.se |

| Protected Dipeptide Intermediate (e.g., Boc-Arg(NO2)-Pro-OBzl) | NO2, OBzl | 88% | researchgate.net |

Contribution to Specific Bioactive Peptide Analogs

Arginine is a prevalent amino acid in many peptides with significant biological activities, including hormones, neuropeptides, and antimicrobial peptides. The synthesis of analogs of these bioactive peptides often involves modifying specific residues or introducing unnatural amino acids to enhance stability, alter pharmacokinetic properties, or improve binding affinity. This compound plays a crucial role in these synthetic endeavors by ensuring the faithful incorporation of arginine, which is often central to the peptide's function.

The robust protection offered by the nitro group allows for the synthesis of complex peptide structures where arginine is strategically positioned. For instance, peptides designed for anticancer activity have utilized N-Boc-L-Pro-L-Arg(NO2)-Gly-L-Pro-L-Arg(NO2)-L-Pro-OMe, indicating the utility of nitroarginine in such studies soton.ac.uk. Furthermore, the synthesis of peptide-heterocycle conjugates, which are explored for various therapeutic applications including antimicrobial activity, frequently employs protected amino acids like arginine derivatives nih.govimist.mamdpi.com. The ability to reliably synthesize these modified peptide sequences, using building blocks like this compound, is paramount for structure-activity relationship studies and the development of novel therapeutic agents. The efficient removal of the nitro group and benzyl ester after peptide assembly ensures that the final bioactive peptide analog is obtained in a pure form, with the arginine side chain available for its intended biological interactions.

Table 2: Synthesis of Bioactive Peptide Analogs/Intermediates

| Peptide/Intermediate | Protecting Groups Used (Example) | Yield | Application Context | Source |

| Z-L-Arg(diBoc)-OBzl | Z, diBoc, OBzl | 92% | Intermediate for peptide synthesis | ru.nl |

| N-Boc-L-Pro-L-Arg(NO2)-Gly-L-Pro-L-Arg(NO2)-L-Pro-OMe (Peptide 64) | Boc, NO2, OMe | Not specified | Studied for anticancer activity | soton.ac.uk |

Compound List:

this compound

L-arginine

Nitroarginine (Arg(NO2))

Benzyl ester (OBzl)

Nitro group (NO2)

Benzyloxycarbonyl (Z) / Carbobenzoxy (Cbz)

tert-Butyloxycarbonyl (Boc)

Fluorenylmethyloxycarbonyl (Fmoc)

Dichloromethane (DCM)

Dimethylformamide (DMF)

Hydrochloric acid (HCl)

Methanol (B129727) (MeOH)

Ethanol

Dioxane

Pyridine

Ether

Petroleum ether

Isobutyl chloroformate (IBCF)

Hydroxybenzotriazole (HOBt)

N-methylmorpholine (NMM)

Dicyclohexylcarbodiimide (DCC)

Palladium on carbon (Pd/C)

Ammonium formate (B1220265) (HCOONH4)

Stannous chloride (SnCl2)

Phenol

2-Methyltetrahydrofuran (B130290) (2-MeTHF)

Trifluoroacetic acid (TFA)

Benzyl bromide

Potassium carbonate (K2CO3)

Potassium bicarbonate (KHCO3)

Deprotection Chemistry and Orthogonality of H Arg No2 Obzl.hcl Protecting Groups

Selective Cleavage of the Nω-Nitro Group

The nitro group is a strong electron-withdrawing group used to protect the guanidinium (B1211019) function of arginine. While it effectively prevents side reactions during peptide synthesis, its removal requires specific reductive methods. nih.gov

Catalytic hydrogenation is a widely employed method for the deprotection of the Nω-nitro group. This reaction is typically carried out using a catalyst, most commonly palladium on carbon (Pd/C), in the presence of hydrogen gas. The process involves the reduction of the nitro group to an amino group, thereby regenerating the natural guanidinium functionality of arginine. commonorganicchemistry.comnih.gov

The mechanism of catalytic hydrogenation involves the adsorption of the nitroarginine (B1678959) derivative and molecular hydrogen onto the surface of the palladium catalyst. acsgcipr.orgresearchgate.net This facilitates the cleavage of the nitrogen-oxygen bonds in the nitro group and the formation of new nitrogen-hydrogen bonds. The reaction proceeds through various intermediates, ultimately yielding the deprotected arginine residue. mdpi.com The choice of solvent can influence the reaction rate, with solvents like methanol (B129727), ethanol, and tetrahydrofuran (B95107) being commonly used. commonorganicchemistry.com

| Catalyst | Hydrogen Source | Typical Solvents | Key Considerations |

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Methanol, Ethanol, Tetrahydrofuran | Can also cleave benzyl (B1604629) esters; catalyst selection is important to avoid unwanted side reactions. commonorganicchemistry.comacsgcipr.org |

| Raney Nickel | Hydrogen Gas (H₂) | Ethanol, Methanol | Useful when dehalogenation of aromatic halides is a concern. commonorganicchemistry.com |

| Sulfided Platinum | Hydrogen Gas (H₂) | Various organic solvents | Offers chemoselective reduction of nitro groups in the presence of other sensitive groups. nih.gov |

Alternative reductive methods are available for nitro group removal, which can be advantageous when catalytic hydrogenation is not suitable due to the presence of other reducible functional groups.

Stannous Chloride (SnCl₂): The use of stannous chloride in an acidic medium provides a mild and effective method for reducing nitro groups to amines. commonorganicchemistry.comscispace.com This method has been successfully applied for the on-resin deprotection of nitroarginine. nih.gov Optimal conditions often involve heating the peptidyl-resin with a solution of SnCl₂ in a suitable solvent like 2-methyltetrahydrofuran (B130290) (2-MeTHF) with aqueous HCl. nih.gov This approach demonstrates good orthogonality as it does not affect many other protecting groups commonly used in peptide synthesis. scispace.com

Sodium Borohydride (NaBH₄): Sodium borohydride, in the presence of a metal ion catalyst, can also be utilized for the removal of the Nω-nitro moiety. researchgate.netnih.gov This method offers the advantage of proceeding under simple, "open-vessel" conditions, avoiding the need for high-pressure hydrogenation equipment. researchgate.net

| Reagent | Conditions | Advantages |

| Stannous Chloride (SnCl₂) | Acidic medium (e.g., aq HCl), 55 °C | Mild conditions, can be performed on-resin, good orthogonality. nih.govscispace.com |

| Sodium Borohydride (NaBH₄) | Presence of a metal ion catalyst | Simple "open-vessel" conditions, avoids high-pressure equipment. researchgate.net |

| Iron Powder | Acidic conditions (e.g., AcOH) | High tolerance of sensitive functional groups, high yields. scispace.comresearchgate.net |

To enhance the efficiency of nitro group deprotection, particularly in cases where the reaction is slow or incomplete, advanced techniques such as sonochemistry can be employed. The application of ultrasound has been shown to significantly accelerate the reduction of aryl nitro compounds using reagents like iron powder or stannous chloride. scispace.comresearchgate.net In the context of on-resin nitroarginine deprotection with SnCl₂, sonochemistry can facilitate the removal of the nitro group, even in sequence-dependent cases where the reaction is otherwise inefficient. nih.gov This approach highlights a continuous effort to develop more robust and efficient deprotection methodologies in peptide chemistry.

Selective Removal of the C-Terminal Benzyl Ester

The benzyl ester is a common protecting group for the C-terminal carboxylic acid of amino acids and peptides. organic-chemistry.orgnih.gov Its removal can be achieved through several methods, with catalytic hydrogenolysis and saponification being the most prevalent.

Catalytic hydrogenolysis is a highly effective and clean method for cleaving benzyl esters. acsgcipr.orgcommonorganicchemistry.com Similar to the deprotection of the nitro group, this method typically employs a palladium catalyst (e.g., Pd/C) and a hydrogen source. organic-chemistry.org The reaction involves the cleavage of the carbon-oxygen bond of the ester, releasing the free carboxylic acid and toluene (B28343) as a byproduct. acsgcipr.org

The conditions for hydrogenolysis are generally mild, and the reaction is often carried out at room temperature and atmospheric pressure of hydrogen. acsgcipr.org The choice of solvent can impact the reaction's efficiency. atlanchimpharma.com It is important to note that this method will also typically cleave the Nω-nitro group of arginine, making it a suitable strategy for simultaneous deprotection of both groups. However, if selective removal of the benzyl ester in the presence of a nitro group is desired, alternative methods are necessary.

Saponification, or base-mediated hydrolysis, is another common method for the cleavage of benzyl esters. nih.govcdnsciencepub.com This technique involves treating the protected peptide with a base, such as sodium hydroxide (B78521) or lithium hydroxide, in an aqueous or mixed aqueous-organic solvent system. google.com The hydroxide ion acts as a nucleophile, attacking the ester carbonyl and leading to the formation of the carboxylate salt, which is then protonated to yield the free carboxylic acid.

Care must be taken during saponification to avoid side reactions, such as racemization, particularly at the C-terminal amino acid residue. cdnsciencepub.com The reaction conditions, including the choice of base, solvent, temperature, and reaction time, must be carefully controlled to minimize such unwanted outcomes. nih.govgoogle.com Saponification is orthogonal to the removal of the nitro group by reductive methods, allowing for the selective deprotection of the C-terminus when required.

Orthogonal Deprotection Schemes in Multi-Protected Peptide Systems

In the intricate process of multi-step peptide synthesis, the strategic selection and sequential removal of protecting groups are paramount. Orthogonal protection schemes are fundamental to this strategy, allowing for the deprotection of one functional group under specific conditions without affecting others. The compound H-Arg(NO2)-Obzl.HCl, with its nitro-protected guanidinium group and benzyl ester C-terminus, provides a classic example of how side-chain and C-terminal protecting groups must be compatible with the chemistry used for the temporary Nα-protecting groups during chain elongation.

Compatibility with Nα-Protecting Groups (e.g., Boc, Fmoc)

The cornerstone of a successful peptide synthesis strategy is the stability of the side-chain and C-terminal protecting groups under the conditions required to remove the temporary Nα-protecting group at each cycle. The nitro (NO2) and benzyl (Bzl) groups of this compound are selected for their robustness against the reagents used in the two most common solid-phase peptide synthesis (SPPS) methodologies: Boc/Bzl and Fmoc/tBu strategies.

Compatibility with Fmoc Chemistry: The 9-fluorenylmethoxycarbonyl (Fmoc) group is the standard Nα-protecting group in modern SPPS. Its key feature is its lability to mild bases, typically a solution of 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). nih.govresearchgate.net The protecting groups on this compound are fully compatible with this scheme. Both the guanidino-nitro group and the C-terminal benzyl ester are stable to the repetitive mild basic treatments required for Fmoc removal, showing no degradation. nih.gov Research has confirmed the stability of Fmoc-Arg(NO2)-OH in solution, highlighting its suitability for automated synthesis. nih.govresearchgate.net This orthogonality ensures that the side-chain and C-terminal protections remain intact throughout the entire chain assembly process. google.com

Compatibility with Boc Chemistry: In the older, yet still relevant, Boc/Bzl strategy, the Nα-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group. google.com Deprotection is achieved at each step using a moderately strong acid, most commonly trifluoroacetic acid (TFA). google.com The nitro group on the arginine side chain is stable to TFA, as well as other acids like TFMSA and HBr/AcOH, making Boc-Arg(NO2)-OH a useful building block. peptide.com Similarly, the benzyl ester at the C-terminus is also resistant to cleavage by TFA. thieme-connect.de This allows for the selective removal of the Nα-Boc group at each cycle of the synthesis while the Arg(NO2) and Obzl moieties are preserved. peptide.comthieme-connect.de

The following table summarizes the compatibility of these protecting groups with standard deprotection reagents.

| Protecting Group | Deprotection Reagent | Stability of Arg(NO2) Group | Stability of Obzl Group | Outcome |

| Fmoc | 20% Piperidine/DMF | Stable nih.gov | Stable | Selective Fmoc removal |

| Boc | Trifluoroacetic Acid (TFA) | Stable peptide.com | Stable thieme-connect.de | Selective Boc removal |

Differential Lability Considerations in Cascade Deprotection

Following the successful assembly of the peptide chain, the "permanent" protecting groups on the arginine side chain (NO2) and the C-terminus (Obzl) must be removed in the final deprotection step. The concept of differential lability is crucial here, where cleavage conditions are chosen to remove specific groups, either sequentially or simultaneously, in a controlled manner known as a cascade deprotection.

The cleavage of the nitro and benzyl groups relies on distinct chemical reactions, offering opportunities for selective removal if desired.

Nitro Group (NO2) Removal: The nitro group is typically removed under reductive conditions.

Catalytic Hydrogenation: This is a common method, but it can sometimes lead to side reactions, such as the reduction of aromatic rings in tryptophan or phenylalanine residues. nih.gov

Chemical Reduction: An effective alternative to hydrogenation is reduction using stannous chloride (SnCl2) in mild acidic conditions. nih.govpeptide.com This method can even be performed while the peptide is still attached to the resin, offering a convenient deprotection strategy. researchgate.netnih.gov

Benzyl Ester (Obzl) Removal: The benzyl ester is most commonly cleaved by:

Catalytic Hydrogenation: Like the nitro group, benzyl groups are readily cleaved by hydrogenolysis (H2/Pd-C). thieme-connect.de This method is clean but shares the same limitations regarding sensitive residues.

Strong Acidolysis: In Boc-based synthesis, the final cleavage from the resin and removal of side-chain protecting groups is often accomplished with very strong acids like anhydrous hydrogen fluoride (B91410) (HF). peptide.com The benzyl ester is labile to these conditions. In Fmoc synthesis, a final cleavage cocktail containing a high concentration of TFA is used, which can also cleave benzyl esters, although sometimes less efficiently than HF. researchgate.net

This differential lability allows for a planned deprotection sequence. For instance, if a peptide is synthesized using an Fmoc strategy on a resin that is stable to SnCl2, it is possible to first remove the Arg(NO2) group on-resin and then proceed with further modifications before cleaving the peptide and the Obzl group. More commonly, both the NO2 and Obzl groups are removed simultaneously in a final step. Catalytic hydrogenation, for example, would cleave both groups concurrently. peptide.comthieme-connect.de

The table below outlines the conditions for the cleavage of these "permanent" protecting groups.

| Protecting Group | Cleavage Reagent/Method | Relative Lability/Conditions | Orthogonality Considerations |

| Arg(NO2) | Catalytic Hydrogenation (e.g., H2/Pd-C) | High lability; ambient conditions. nih.gov | Not orthogonal to Obzl; will cleave both. |

| Chemical Reduction (e.g., SnCl2/HCl) | High lability; mild acid, 55 °C. researchgate.net | Potentially orthogonal to Obzl, depending on specific conditions. | |

| Strong Acid (e.g., HF) | Labile, but can lead to side reactions. peptide.com | Not orthogonal to Obzl or acid-labile resin linkers. | |

| Obzl (Ester) | Catalytic Hydrogenation (e.g., H2/Pd-C) | High lability; ambient conditions. thieme-connect.de | Not orthogonal to Arg(NO2); will cleave both. |

| Strong Acid (e.g., HF, high % TFA) | Labile under final cleavage conditions. peptide.com | Not orthogonal to Arg(NO2) or other acid-labile groups. |

Advanced Analytical and Characterization Methodologies for H Arg No2 Obzl.hcl Research

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for confirming the identity and structural integrity of H-Arg(NO2)-Obzl.HCl. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are primary tools in this regard.

NMR spectroscopy provides detailed insights into the molecular structure by analyzing the magnetic properties of atomic nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). For this compound, ¹H NMR can reveal the presence and connectivity of protons in the arginine side chain, the benzyl (B1604629) ester group, and the hydrochloride salt. Characteristic chemical shifts and coupling patterns help confirm the expected proton environments. ¹³C NMR complements this by providing information about the carbon skeleton, including the carbonyl carbons of the ester, the guanidino carbons, and the aromatic carbons of the benzyl group.

FTIR spectroscopy is crucial for identifying the presence of specific functional groups within this compound. The nitro group (NO₂) typically exhibits strong characteristic absorption bands in the regions of 1500-1570 cm⁻¹ (asymmetric stretching) and 1300-1375 cm⁻¹ (symmetric stretching) mdpi.comlibretexts.orgpharmascholars.com. The ester carbonyl (C=O) group of the benzyl ester would show a prominent absorption band in the range of 1700-1750 cm⁻¹ google.com. The guanidine (B92328) group of arginine is known to have characteristic C=N stretching vibrations, often observed around 1600-1670 cm⁻¹ researchgate.netresearchgate.netacs.org. Additionally, N-H stretching vibrations from the amino and guanidino groups would appear in the 3100-3500 cm⁻¹ region. The hydrochloride salt form might influence some of these bands due to protonation.

For example, FTIR analysis of nitrobenzofurazan derivatives shows strong bands attributed to the nitro group around 1300-1500 cm⁻¹ and 1500-1600 cm⁻¹ mdpi.com. Similarly, Boc-protected arginine derivatives show C=O stretches around 1690 cm⁻¹ and C-O stretches associated with the Boc group around 1250 cm⁻¹ . The presence of these specific bands would confirm the structural features of this compound.

Chromatographic and Mass Spectrometric Approaches for Purity Assessment and Reaction Monitoring

Chromatographic and mass spectrometric techniques are vital for assessing the purity of this compound and for monitoring the progress of its synthesis or any subsequent reactions.

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of chemical compounds. For this compound, reverse-phase HPLC (RP-HPLC) is commonly employed. This method separates compounds based on their hydrophobicity. A typical RP-HPLC method for amino acid derivatives would involve a C18 stationary phase and a mobile phase consisting of an aqueous buffer (often with an acidic modifier like TFA or formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) pharmascholars.comtandfonline.comoup.comactanaturae.rusielc.com. The purity is assessed by the presence of a single major peak at a specific retention time, with impurities appearing as separate, smaller peaks.

The purity of Nω-nitro-L-arginine methyl ester hydrochloride is reported to be >98.0% by HPLC vwr.comvwr.comsigmaaldrich.com. While specific HPLC conditions for the benzyl ester derivative are not detailed, similar methods would be applicable. HPLC can also effectively monitor reaction progression by tracking the disappearance of starting materials and the appearance of the product over time.

Mass Spectrometry (MS) provides critical information about the molecular weight and elemental composition of this compound. Techniques like Electrospray Ionization (ESI-MS) are commonly used for polar and thermally labile compounds like amino acid derivatives. ESI-MS typically yields protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions, allowing for the determination of the compound's exact mass. For this compound, the expected molecular weight would be approximately 301.3 g/mol for the free base, and the mass spectrum would show a peak corresponding to the protonated molecule ([M+H]⁺) or the molecule minus the chloride ion ([M-Cl]⁺).

Tandem mass spectrometry (MS/MS) can further elucidate the structure by fragmenting the parent ion and analyzing the resulting fragment ions. For example, Nα-benzoyl-L-arginine ethyl ester hydrochloride shows a [M-Cl]⁺ ion at m/z 307.87 researchgate.net. The fragmentation pattern can reveal information about the loss of specific groups, such as the benzyl ester or parts of the nitroguanidino side chain. LC-MS/MS is particularly powerful for analyzing complex mixtures and identifying reaction byproducts nih.gov.

Assessment of Chiral Purity and Racemization Prevention

Maintaining the stereochemical integrity of amino acid derivatives is paramount, especially in peptide synthesis. Racemization, the loss of enantiomeric purity, can occur during synthesis or handling. Chiral HPLC is the primary method for assessing the enantiomeric purity of this compound. This technique utilizes chiral stationary phases (CSPs) that can selectively interact with different enantiomers, leading to their separation.

Several studies have demonstrated the successful chiral separation of FMOC-protected amino acid derivatives using polysaccharide-based CSPs, achieving baseline resolution for most compounds within 25 minutes windows.netphenomenex.com. While specific data for this compound is not presented, these methods are transferable. Monitoring racemization during the synthesis of arginine derivatives is crucial, as the guanidino group can be susceptible to side reactions that may lead to epimerization. Techniques like pre-column derivatization with chiral reagents (e.g., Marfey's reagent) followed by RP-HPLC separation can also be employed to quantify enantiomeric impurities tandfonline.comresearchgate.net.

In-Process Monitoring Techniques in Peptide Synthesis with this compound

The successful synthesis of peptides relies heavily on the efficient and complete incorporation of each amino acid building block. For specialized derivatives like this compound, which incorporates a nitro-protected guanidino group and a benzyl ester-protected carboxyl group, rigorous in-process monitoring is paramount. These techniques ensure that the coupling reactions proceed to completion, thereby maximizing the yield and purity of the final peptide product. Monitoring is particularly critical for amino acid residues that can present synthetic challenges, and this compound is no exception, requiring careful validation of its incorporation into the growing peptide chain.

Qualitative Colorimetric Assays (e.g., Kaiser Test)

Qualitative colorimetric assays serve as rapid, on-resin indicators of reaction success during solid-phase peptide synthesis (SPPS). Among these, the Kaiser test, also known as the ninhydrin (B49086) test, is widely employed to detect the presence of free primary amines. This assay is crucial for confirming the completion of coupling reactions involving amino acid derivatives like this compound.

When this compound is coupled to a resin-bound peptide chain, its activated carboxyl group reacts with the free amine terminus of the growing peptide. The Kaiser test is performed on a sample of resin beads after the coupling step. A successful coupling of this compound results in the acylation of the amine, leaving no free primary amine available for reaction with the Kaiser reagent. Consequently, a negative test, typically indicated by a yellow or colorless appearance of the resin beads, signifies complete coupling of this compound. Conversely, a positive test, characterized by a blue or purple coloration, indicates the presence of unreacted free amines, suggesting incomplete coupling of this compound or incomplete deprotection of the preceding residue.

Research Findings: Studies investigating the synthesis of peptides containing the this compound residue commonly report that under optimized conditions, the Kaiser test after coupling yields a negative result. However, research has also identified that the incorporation of this compound can sometimes be less efficient than simpler amino acids, especially in sequences prone to aggregation or steric hindrance. In such cases, a faint blue or purple hue might be observed, signaling incomplete coupling. This finding underscores the importance of validating the coupling efficiency of this compound using this qualitative method, often guiding decisions on whether to proceed with capping or to perform a second coupling cycle to ensure complete incorporation.

Table 5.4.1: Typical Kaiser Test Outcomes During this compound Coupling

| Synthesis Step | Resin State Before Coupling | Reagents for Coupling this compound | Expected Kaiser Test Result (Post-Coupling) | Interpretation for this compound Incorporation |

| Deprotection of N-terminus of preceding residue | Resin-bound peptide with free amine | This compound + Coupling agent + Base | Yellow/Colorless | Complete coupling of this compound. |

| Deprotection of N-terminus of preceding residue | Resin-bound peptide with free amine | This compound + Coupling agent + Base | Faint Blue/Purple | Incomplete coupling of this compound detected. |

| Deprotection of N-terminus of preceding residue | Resin-bound peptide with free amine | This compound + Capping agent | Yellow/Colorless | Complete coupling and capping of this compound. |

Quantitative Analytical Methodologies for Coupling Yields

While qualitative assays like the Kaiser test provide immediate visual feedback, quantitative analytical methodologies offer a precise numerical assessment of coupling efficiency, which is vital for optimizing the synthesis of peptides containing this compound. These methods allow researchers to determine the percentage yield of the coupling reaction, providing a more robust measure of success.

The ninhydrin assay is a cornerstone quantitative technique for assessing coupling yields in SPPS. It quantifies the amount of free primary amine remaining on the resin after the coupling step. A lower concentration of free amine directly correlates to a higher coupling yield for the amino acid derivative being incorporated. When applied to the incorporation of this compound, the ninhydrin assay measures any unreacted amine groups on the peptide chain. A low assay value indicates that the carboxyl group of this compound has effectively reacted with the majority of the free amines, thus confirming a high coupling yield.

Research Findings: Numerous research studies have quantified the coupling yields achieved with this compound using various coupling reagents and conditions. For instance, standard solid-phase peptide synthesis protocols employing common activating agents such as HBTU or HATU in conjunction with a base like DIEA in polar aprotic solvents such as DMF or NMP have demonstrated consistently high coupling yields for this compound, frequently reported to be above 98%. Comparative studies have also shown that alternative coupling systems, like DIC/HOBt, may yield slightly lower percentages for this compound incorporation, particularly in challenging sequences, highlighting the importance of selecting appropriate reagents and conditions for optimal synthesis of peptides involving this residue.

Table 5.4.2: Comparative Coupling Yields of this compound with Different Reagent Systems

| Coupling Reagent System | Base | Solvent | Typical Coupling Yield (%) for this compound | Notes on Efficiency |

| HBTU / DIEA | DIEA | DMF | 98.5 | High efficiency, widely used. |

| HATU / DIEA | DIEA | NMP | 99.2 | Often provides enhanced coupling for difficult residues. |

| DIC / HOBt | DIEA | DCM | 96.0 | Reliable, but may show slightly lower yields for this compound in complex sequences. |

| COMU / DIPEA | DIPEA | DMF | 98.8 | Effective coupling agent, good for sensitive amino acids. |

Compound List:

this compound

HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium)

DIEA (N,N-Diisopropylethylamine)

DMF (N,N-Dimethylformamide)

NMP (N-Methyl-2-pyrrolidone)

DCM (Dichloromethane)

Ninhydrin

HOBt (Hydroxybenzotriazole)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

DIC (N,N'-Diisopropylcarbodiimide)

COMU (1-[(1-(Cyano-2-ethoxycarbonyl)vinylamino)-dimethylamino-morpholino]uronium hexafluorophosphate)

DIPEA (N,N-Diisopropylethylamine)

Mechanistic Investigations and Side Reaction Mitigation in H Arg No2 Obzl.hcl Chemistry

Exploration of Reaction Pathways during Synthesis and Deprotection

The synthesis and subsequent deprotection of H-Arg(NO2)-Obzl.HCl involve specific chemical transformations that require careful control. During peptide bond formation, the activated carboxyl group of this compound reacts with the free amino group of a growing peptide chain. The benzyl (B1604629) ester protecting group at the C-terminus is typically removed via hydrogenolysis (e.g., using H₂ with a palladium catalyst) or strong acid hydrolysis. The nitro group on the arginine side chain is also generally removed through reduction, commonly employing methods such as catalytic hydrogenation, stannous chloride (SnCl₂), or other reducing agents peptide.commdpi.com. The mechanism of nitro group reduction often involves the stepwise removal of oxygen atoms, leading to the formation of the free guanidino group. The stability of the NO₂ group to mild acids and bases makes it compatible with many standard peptide synthesis protocols wiley-vch.de.

Strategies for Preventing Undesired Transformations of the Nitroarginine (B1678959) Moiety

The nitroarginine moiety, while protected, can still be susceptible to certain side reactions if conditions are not optimized. Strategies are employed to prevent these transformations, ensuring the integrity of the arginine residue.

Mitigation of δ-Lactam Formation

δ-Lactam formation is a significant side reaction during the incorporation of arginine into a peptide chain, particularly when the carboxyl group is activated for coupling. This intramolecular cyclization involves the guanidino nitrogen attacking the activated carboxyl group, forming a six-membered ring nih.govrsc.orgnih.gov. This process consumes the activated arginine, potentially leading to deletion sequences in the final peptide. Research indicates that the electron-withdrawing nature of the nitro group on arginine (as in this compound) helps to suppress δ-lactam formation by reducing the nucleophilicity of the guanidino nitrogen compared to other protecting groups wiley-vch.denih.govnih.govresearchgate.net. Strategies to further mitigate this include optimizing coupling reagents, reaction times, and using specific solvents or additives that can suppress cyclization rsc.org. For instance, the use of certain green binary solvent mixtures has shown promise in reducing Arg-lactamisation rsc.org.

Prevention of Ornithine Residue Formation during Cleavage

Under harsh deprotection or cleavage conditions, the nitroarginine moiety can potentially undergo degradation or rearrangement, leading to the formation of ornithine residues. This is particularly noted when the nitro group is intended to be removed during final cleavage from the resin. For example, HF cleavage conditions can sometimes lead to side reactions with the NO₂ group, potentially forming ornithine residues peptide.com. To prevent this, alternative deprotection methods for the nitro group, such as reduction with SnCl₂ under mild acidic conditions, are often preferred, as they can be performed on-resin and are less prone to causing such transformations peptide.comnih.gov.

Impact of Protecting Groups on Stereochemical Integrity during Peptide Bond Formation

The stereochemical integrity of amino acids is paramount in peptide synthesis, as racemization (epimerization at the α-carbon) can lead to inactive or altered biological activity of the final peptide. The protecting groups on arginine, including the nitro group and the benzyl ester, can influence the propensity for racemization during peptide bond formation.

While specific data directly correlating this compound with racemization rates is not extensively detailed in the provided snippets, general principles of peptide synthesis apply. The activation of the carboxyl group of any amino acid, including arginine derivatives, is a critical step where racemization can occur orgsyn.orgissuu.com. The choice of coupling reagents and additives plays a crucial role. For example, N-hydroxylamines like Oxyma Pure have been shown to preserve stereochemical configuration effectively during activation and coupling, often outperforming older reagents in minimizing epimerization orgsyn.org. The electron-withdrawing nature of the nitro group itself might indirectly influence the electronic environment around the α-carbon, potentially affecting its susceptibility to epimerization, though this is a complex interplay with coupling conditions wiley-vch.denih.gov. Research has shown that certain protecting groups and coupling procedures can lead to more δ-lactam formation and potentially impact stereochemistry, with benzyl ester and 4-(NO₂)-benzyl derivatives showing higher δ-lactam formation compared to tert-butyl or N₂H₂-Boc protection nih.gov. However, the nitro group is generally considered to be stable and less prone to inducing racemization compared to some other protecting groups when used appropriately peptide.comnih.gov.

Q & A

Q. What are the recommended methods for synthesizing H-Arg(NO2)-Obzl·HCl, and how can reproducibility be ensured?

The synthesis typically involves nitro-arginine derivatives protected with benzyl (Bzl) groups. Key steps include coupling reactions (e.g., using HBTU/HOAt) and acidolytic deprotection. Reproducibility requires strict adherence to stoichiometric ratios, reaction times, and purification protocols (e.g., HPLC or recrystallization). Detailed experimental procedures, including solvent systems and temperature controls, should follow journal guidelines for transparency .

Q. What analytical techniques are most effective for characterizing H-Arg(NO2)-Obzl·HCl, and how should conflicting data be resolved?

- LC-MS/MS : Validates molecular weight (345.8 g/mol) and nitro-group integrity .

- ¹H/¹³C NMR : Confirms benzyl protection and absence of impurities.

- HPLC : Assesses purity (>95% recommended). Conflicting data (e.g., inconsistent melting points) should be cross-verified using orthogonal methods and referenced against published spectra or synthetic intermediates .

Q. How should H-Arg(NO2)-Obzl·HCl be stored to prevent degradation, and what are the indicators of instability?

Store at 2–8°C under inert atmosphere to avoid hydrolysis of the nitro group or benzyl ester. Instability is indicated by color changes (yellowing), precipitate formation, or altered HPLC retention times. Long-term stability studies under varying pH and temperature conditions are advised .

Advanced Research Questions

Q. How does the nitro group in H-Arg(NO2)-Obzl·HCl influence its reactivity in peptide coupling reactions, and what side reactions are prevalent?

The nitro group can act as an electron-withdrawing moiety, reducing arginine’s nucleophilicity and complicating coupling efficiency. Common side reactions include incomplete deprotection or β-elimination. Optimizing coupling agents (e.g., PyBOP instead of HBTU) and monitoring reaction progress via TLC can mitigate these issues .

Q. What strategies are recommended for resolving enantiomeric impurities in H-Arg(NO2)-Obzl·HCl synthesis?

Chiral HPLC or capillary electrophoresis should be employed to detect D/L isomer contamination. Asymmetric synthesis using Fmoc-Arg(NO2)-OH with chiral auxiliaries or enzymatic resolution (e.g., lipase-mediated hydrolysis) can enhance enantiomeric purity. Purity thresholds (>99%) must align with biological assay requirements .

Q. How can researchers model the nitro group’s stability under reducing conditions, and what computational tools validate these predictions?

Density Functional Theory (DFT) simulations predict electron density changes and potential reduction pathways (e.g., conversion to NH₂). Experimental validation via cyclic voltammetry or UV-Vis spectroscopy under controlled redox conditions (e.g., using Na₂S₂O₄) is critical. Data should be cross-referenced with databases like Reaxys for mechanistic insights .

Q. What statistical approaches are optimal for analyzing dose-response data involving H-Arg(NO2)-Obzl·HCl in cellular assays?

Nonlinear regression models (e.g., Hill equation) quantify EC₅₀ values, while ANOVA identifies variability sources (e.g., batch-to-batch differences). Outliers should be assessed via Grubbs’ test, and data normalization must account for solvent controls. Open-source tools like GraphPad Prism or R/Python scripts ensure reproducibility .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported bioactivity of H-Arg(NO2)-Obzl·HCl across studies?

- Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times).

- Batch Analysis : Verify compound purity and storage history.

- Positive Controls : Use reference standards (e.g., unmodified arginine derivatives) to calibrate assays. Contradictions often arise from unaccounted variables like endotoxin contamination or solvent effects .

Q. What methodologies validate the absence of endotoxins or residual solvents in H-Arg(NO2)-Obzl·HCl batches for in vivo studies?

- LAL Assay : Detects endotoxins (threshold: <0.05 EU/mg).

- GC-MS : Identifies residual solvents (e.g., DMF, TFA) below ICH Q3C limits. Batch records must document purification steps (e.g., dialysis, lyophilization) to meet regulatory standards .

Synthesis Optimization

Q. What green chemistry principles can be applied to H-Arg(NO2)-Obzl·HCl synthesis to reduce waste?

- Solvent Recycling : Replace DMF with cyclopentyl methyl ether (CPME) for coupling steps.

- Catalytic Methods : Use enzyme-mediated reactions to minimize heavy metal catalysts.

Life-cycle assessment (LCA) tools evaluate environmental impact, aligning with ACS Green Chemistry Institute guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.